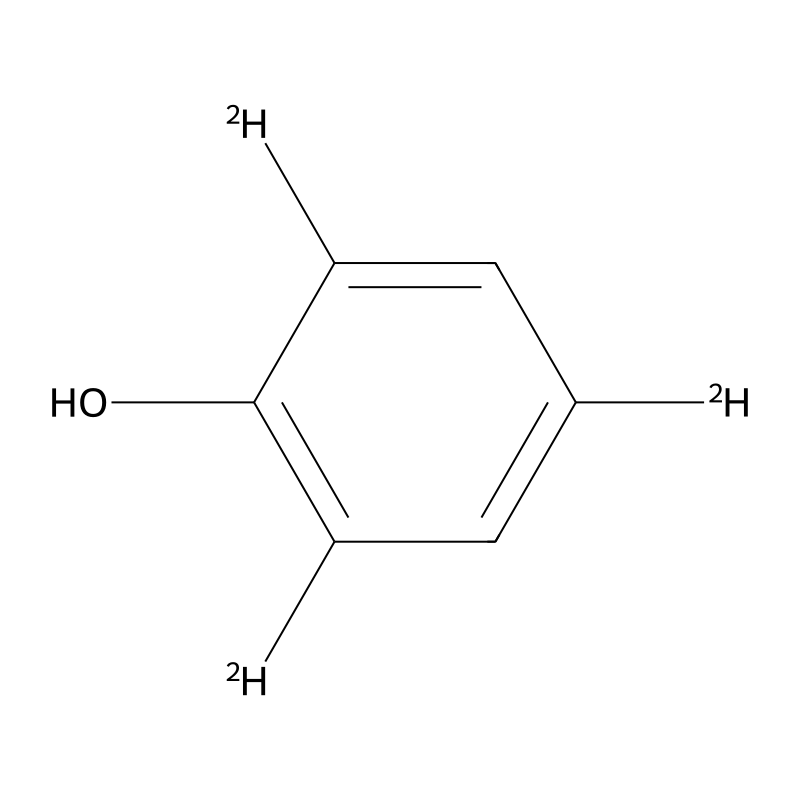

Phen-2,4,6-d3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- The compound may be relatively new or under development, and research findings might not yet be widely published.

- The research might be proprietary and not publicly disclosed.

- The specific applications might be niche or not well-studied yet.

Deuterium is a stable isotope of hydrogen, meaning it has one neutron in its nucleus compared to hydrogen's zero neutrons. Deuterium-labeled compounds, like Phen-2,4,6-d3-ol, are often used in scientific research for various purposes, including:

- Studying metabolic pathways: By replacing hydrogen atoms with deuterium, scientists can track the movement and transformation of the compound within a system, such as an organism or a cell. This can help them understand the compound's metabolism and potential biological effects.

- Investigating protein-ligand interactions: Deuterium-labeled compounds can be used to study how they interact with proteins. This information can be valuable in drug discovery and development, as it can help researchers understand how potential drugs bind to their targets.

- NMR spectroscopy: Deuterium labeling can simplify the interpretation of nuclear magnetic resonance (NMR) spectra, a powerful technique used to determine the structure and dynamics of molecules.

While the specific applications of Phen-2,4,6-d3-ol remain unclear, it is possible that it is being used in similar ways, potentially in the fields of:

- Metabolism research: To understand how the compound is processed by organisms or cells.

- Drug discovery and development: To investigate its potential therapeutic effects or interactions with other molecules.

- Chemical biology: To study its role in various biological processes.

Phen-2,4,6-d3-ol, also known as deuterated phenol, is a deuterated isotopic variant of phenol. Its chemical formula is C₆H₆O, but it contains three deuterium atoms (D) replacing three hydrogen atoms at the 2, 4, and 6 positions of the aromatic ring. This compound is characterized by its unique isotopic composition which alters its physical and chemical properties compared to regular phenol. Deuterated compounds like Phen-2,4,6-d3-ol are often used in various scientific applications, particularly in nuclear magnetic resonance spectroscopy due to their distinct spectral signatures.

Not applicable in this case. Phen-2,4,6-d3-ol primarily functions as an internal standard and does not have a specific biological mechanism of action.

Phen-2,4,6-d3-ol is likely to share similar hazards as phenol.

- Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

- Skin and eye irritant: Can cause irritation and burns upon contact.

- Flammability: Flammable liquid.

- Acid-Base Reactions: It can act as a weak acid, donating a proton to form its phenoxide ion.

- Electrophilic Aromatic Substitution: The presence of deuterium affects reaction kinetics and mechanisms in electrophilic substitution reactions.

- Oxidation: It can be oxidized to form quinones or other oxidized derivatives under appropriate conditions.

- Reactions with Carbonyl Compounds: Phen-2,4,6-d3-ol can react with aldehydes and ketones to form corresponding products through condensation reactions.

The isotopic labeling allows for tracking and studying reaction pathways in complex organic synthesis.

Phen-2,4,6-d3-ol exhibits biological activities similar to those of regular phenol, including:

- Antimicrobial Activity: Like phenol, it has potential antimicrobial properties.

- Toxicity: It is classified as toxic if swallowed or if it comes into contact with skin . The isotopic substitution does not significantly alter its toxicity profile.

- Pharmacological Studies: Its unique isotopic nature makes it valuable in pharmacokinetic studies where tracking the compound's metabolism is crucial.

Phen-2,4,6-d3-ol can be synthesized through various methods:

- Deuteration of Phenol: Regular phenol can be subjected to deuteration using deuterated reagents or catalysts.

- Synthetic Routes from Precursors: Starting from compounds such as 2-deuterated benzene derivatives or through the use of deuterated acids in reactions involving phenolic compounds .

- Chemical Exchange Reactions: Utilizing reactions that facilitate the exchange of hydrogen atoms for deuterium atoms under controlled conditions.

These methods allow for the production of high-purity deuterated phenols for research applications.

Phen-2,4,6-d3-ol has several significant applications:

- Nuclear Magnetic Resonance Spectroscopy: It is widely used as a solvent in NMR studies due to its distinct spectral characteristics.

- Research in Organic Chemistry: The compound serves as a tracer in mechanistic studies and reaction pathways.

- Pharmaceutical Development: It aids in understanding drug metabolism and pharmacokinetics through isotopic labeling.

Studies involving Phen-2,4,6-d3-ol focus on its interactions with various biological systems and chemical environments:

- Metabolic Pathways: Research has shown how this compound can be utilized to trace metabolic pathways in organisms.

- Binding Studies: Its isotopic nature allows for detailed binding studies with proteins and enzymes.

- Environmental Interactions: Investigations into how this compound behaves in different environmental conditions provide insights into its stability and reactivity.

Phen-2,4,6-d3-ol shares similarities with other phenolic compounds but stands out due to its isotopic labeling. Here are some comparable compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| Phenol | C₆H₅OH | Commonly used as an antiseptic |

| 2,4-Dinitrophenol | C₆H₄N₂O₅ | Used in explosives; highly toxic |

| 4-Methylphenol | C₇H₈O | Used as a precursor for resins |

| 2-Hydroxybenzoic Acid (Salicylic Acid) | C₇H₆O₃ | Anti-inflammatory properties |

The uniqueness of Phen-2,4,6-d3-ol lies primarily in its isotopic composition which influences its reactivity and applications in research settings compared to these other compounds.

Flow-Type Microwave Reactor Systems for Site-Selective Deuteration

Flow-type microwave reactor technology has emerged as a breakthrough methodology for the synthesis of deuterated aromatic compounds, including Phenol-2,4,6-d3. This innovative approach combines the advantages of microwave heating with continuous flow processing to achieve unprecedented efficiency in H/D exchange reactions.

The fundamental principle of flow-type microwave synthesis involves the generation of localized heating through vibrational and rotational motion of dipole molecules such as water, enabling direct and uniform heating of the reaction mixture. Research conducted by Taiyo Nippon Sanso has demonstrated that flow-type microwave reactors achieve superior performance compared to conventional batch methods, with H/D exchange reaction efficiency reaching 91% for aromatic compounds within a residence time of only 3 minutes.

Table 1: Performance Comparison of Flow vs. Batch Microwave Reactors

| Parameter | Batch Microwave Reactor | Flow-Type Microwave Reactor |

|---|---|---|

| Reaction Time | 10 minutes | 3 minutes |

| H/D Exchange Efficiency | 27% | 91% |

| Heating Time to 200°C | 60 minutes (tube furnace) | 90 seconds |

| Power Consumption Reduction | - | 30% |

| Deuteration Efficiency per Hour | Baseline | 10× higher |

The flow synthesis method offers several distinct advantages over traditional batch processing. The highly efficient heating capability of microwaves allows rapid temperature elevation of the reaction section, while the large surface area of the flow path enables quick cooling after reaction completion. Additionally, the flow method eliminates the need for filtration of solid catalysts after each reaction and reduces liquid separation processing time, resulting in a single-step process from raw material preparation to purification.

For multi-stage synthesis applications, researchers have successfully implemented continuous multi-stage flow synthesis methods by connecting several reactors in series. This approach has enabled the production of 1-Naphthol-d7 with 94.3 atom% deuterium at a rate of 1 kg/month using two reactors, demonstrating the scalability potential of this technology.

Acid-Catalyzed H/D Exchange Mechanisms in Aromatic Systems

Acid-catalyzed H/D exchange reactions represent a fundamental approach for introducing deuterium into aromatic systems, particularly for the synthesis of Phenol-2,4,6-d3. The mechanism involves electrophilic aromatic substitution where deuterium ions from deuterated acids replace hydrogen atoms at specific positions on the phenol ring.

The site-selective nature of H/D exchange in phenol has been extensively studied under various conditions. Research demonstrates that in subcritical water at temperatures between 210-240°C, H/D exchange proceeds preferentially at ortho and para positions relative to the hydroxyl group, with no exchange observed at the meta position. The pseudo-first-order rate constants for these reactions are on the order of 10⁻⁴ s⁻¹, with ortho positions showing approximately 50% higher reactivity than para positions.

Under supercritical water conditions, the reaction scope expands to include meta position exchange, albeit at slower rates (10⁻⁶ to 10⁻⁴ s⁻¹). The site selectivity can be enhanced by controlling the bulk density of the reaction medium, with lower densities favoring increased ortho selectivity due to preferential phenol-water interactions at the molecular level.

Table 2: Site-Selective H/D Exchange Rate Constants in Phenol

| Reaction Conditions | Ortho Position (s⁻¹) | Para Position (s⁻¹) | Meta Position (s⁻¹) |

|---|---|---|---|

| Subcritical Water (210-240°C) | ~1.5 × 10⁻⁴ | ~1.0 × 10⁻⁴ | No exchange |

| Supercritical Water (High Density) | 10⁻⁴ range | 10⁻⁴ range | 10⁻⁶ - 10⁻⁴ |

| Supercritical Water (Low Density) | Enhanced selectivity | Reduced rate | 10⁻⁶ - 10⁻⁴ |

The mechanistic understanding of acid-catalyzed deuteration reveals that the hydroxyl group in phenol acts as an ortho-para directing substituent, activating these positions toward electrophilic attack. When phenol reacts with deuterated sulfuric acid (D₂SO₄) in the presence of D₂O, the hydroxyl hydrogen undergoes rapid exchange, followed by ring deuteration at the activated positions. The reaction typically proceeds through formation of a phenoxonium ion intermediate, which facilitates subsequent deuterium incorporation at the ortho and para positions.

Microwave-assisted deuterium exchange has proven particularly effective for aromatic compounds. Studies have shown that microwave irradiation can complete I/D exchange deuteration of anilines in significantly shorter time periods compared to conventional heating methods. The microwave promotion enhances reaction rates while maintaining selectivity, making it an attractive option for laboratory-scale synthesis of deuterated phenolic compounds.

Phosphorus Pentoxide-Mediated Alkylation Strategies

While phosphorus pentoxide (P₂O₅) is primarily known for its role in alkylation reactions, its application in deuteration chemistry offers unique advantages for the synthesis of isotopically labeled compounds. Research has demonstrated that P₂O₅ can serve as both a dehydrating agent and a catalyst in reactions involving phenolic compounds.

The mechanism of P₂O₅-mediated reactions involves the formation of highly acidic conditions that facilitate electrophilic aromatic substitution. In the context of deuteration, P₂O₅ can be employed in conjunction with deuterated reagents to achieve site-selective incorporation of deuterium atoms. The catalyst loading typically ranges from 1 to 6 w/w% based on the weight of phenol, with optimal results achieved at 2% catalyst loading.

Table 3: Optimization Parameters for P₂O₅-Mediated Reactions

| Parameter | Range | Optimal Value | Comments |

|---|---|---|---|

| Temperature | 80-230°C | 230°C | Higher temperatures favor conversion |

| Reaction Time | 6-8 hours | 6 hours | Longer times may increase by-products |

| Catalyst Loading | 1-6 w/w% | 2 w/w% | Based on phenol weight |

| Molar Ratio (Phenol:Reactant) | 1:1 to 1:4 | 1:2 | Optimal for maximum conversion |

The phosphorus pentoxide-mediated approach offers several advantages including environmental friendliness, cost-effectiveness, and the ability to achieve high selectivity under controlled conditions. The reaction proceeds through formation of phosphoric acid as a by-product when water is generated, which can be easily separated from the organic layer using simple extraction techniques.

For deuteration applications, P₂O₅ can be combined with deuterated alcohols or D₂O to facilitate H/D exchange under controlled conditions. The strong acid conditions generated by P₂O₅ hydrolysis create an environment favorable for electrophilic deuterium substitution, particularly at the activated ortho and para positions of phenol.

Enzymatic Approaches to Isotopic Labeling of Phenolic Compounds

Enzymatic deuteration represents an emerging and environmentally sustainable approach for the synthesis of isotopically labeled aromatic compounds. Recent advances in enzyme-catalyzed deuteration have demonstrated the potential for achieving site-selective labeling of amino acids and phenolic compounds using D₂O as an inexpensive deuterium source.

The enzymatic approach utilizes pyridoxal phosphate (PLP)-dependent enzymes that catalyze hydrogen/deuterium exchange reactions. These enzymes can operate directly on free substrates to achieve selective deuteration without requiring prefunctionalization or additional reducing equivalents. The mechanism involves enzyme-catalyzed deprotonation followed by reprotonation with deuterium from the surrounding D₂O medium.

For phenolic compounds, specific enzymes such as phenylalanine ammonia lyase have been employed to achieve site-selective Cβ-deuteration of aromatic amino acids through reverse reaction mechanisms in D₂O. This approach offers high selectivity and operates under mild conditions, making it attractive for compounds that are sensitive to harsh chemical conditions.

Table 4: Comparison of Enzymatic vs. Chemical Deuteration Methods

| Aspect | Enzymatic Methods | Chemical Methods |

|---|---|---|

| Reaction Conditions | Mild (pH 7-8, 25-37°C) | Harsh (High T, Strong acids) |

| Selectivity | High site-selectivity | Variable, often non-selective |

| Environmental Impact | Low (Aqueous, biodegradable) | Higher (Organic solvents, acids) |

| Substrate Scope | Limited by enzyme specificity | Broad, general applicability |

| Deuterium Source | D₂O (inexpensive) | Deuterated acids/solvents |

| Scalability | Moderate | High |

The dual-protein system approach has shown particular promise, where aminotransferase enzymes pair with partner proteins to catalyze both Cα and Cβ H/D exchange of aromatic substrates. This system enables preparative-scale selective labeling while maintaining high isotopic purity and minimal side product formation.

However, enzymatic methods face limitations including narrow substrate scope, requirement for specific reaction conditions, and potential issues with enzyme stability and reusability. Future developments in enzyme engineering and immobilization techniques may address these limitations and expand the applicability of enzymatic deuteration to phenolic compounds like Phenol-2,4,6-d3.

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Health Hazard